![molecular formula C13H7BrClF3O4S2 B1482599 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-18-8](/img/structure/B1482599.png)
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester
Overview
Description
4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H7BrClF3O4S2 and its molecular weight is 463.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a complex organic molecule with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H7BrClF3O4S
- Molecular Weight: 463.68 g/mol
- CAS Number: 1431555-18-8
The compound features a thiophene ring, which is known for its aromatic properties and ability to interact with various biological targets. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and biological profile.
Research indicates that thiophene derivatives can affect several biological pathways. Specifically, this compound may act as an inhibitor of thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, which plays a critical role in platelet aggregation and vasoconstriction .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following table summarizes some key findings:
Case Studies
-
Thromboxane Synthetase Inhibition:
In a controlled study, the compound was tested for its ability to inhibit thromboxane synthetase in vitro. Results indicated a dose-dependent inhibition, making it a candidate for further development in anti-thrombotic therapies. -
Antimicrobial Properties:
A series of tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed significant activity at higher concentrations, suggesting a potential role in treating infections. -
Cytotoxicity Against Cancer Cells:
The cytotoxic effects were evaluated using several cancer cell lines. The compound demonstrated selective toxicity towards certain types of cancer cells while sparing normal cells, indicating a possible therapeutic window for cancer treatment.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary areas of interest for this compound is its application in medicinal chemistry. Its structural features suggest potential activity against various biological targets.
Antimicrobial Activity
Research has indicated that thiophene derivatives can exhibit antimicrobial properties. The presence of bromine and trifluoromethyl groups may enhance the biological activity of this compound, making it a candidate for developing new antimicrobial agents. Studies have shown that similar compounds can disrupt bacterial cell walls or inhibit essential enzymes, leading to bacterial death.
Anti-inflammatory Properties
Compounds containing thiophene rings have been investigated for their anti-inflammatory properties. The sulfonyl group in this compound may contribute to its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Agrochemical Applications
The unique chemical structure of 4-(3-Bromo-phenyl)-3-chlorosulfonyl-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester also positions it as a promising candidate in agrochemicals.
Herbicidal Activity
Thiophene-based compounds have been explored for their herbicidal properties. The incorporation of halogens and sulfonyl groups can enhance the selectivity and efficacy of herbicides. Preliminary studies suggest that this compound may inhibit specific enzymatic pathways in plants, leading to effective weed management solutions.
Insecticidal Properties
Similar compounds have demonstrated insecticidal activity by interfering with the nervous system of insects. The potential neurotoxic effects of this compound warrant further investigation to assess its viability as an insecticide.
Material Science Applications
The distinctive properties of this compound also lend themselves to applications in material science.
Synthesis of Functional Polymers
The reactivity of the sulfonyl and bromine groups allows for the synthesis of functional polymers through cross-linking reactions. These polymers could find applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Development of Sensors
Due to its electronic properties, this compound may be utilized in developing sensors for detecting environmental pollutants or biological agents. The ability to modify its surface chemistry could enhance sensor sensitivity and specificity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of thiophene derivatives against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance potency.
- Herbicidal Activity : Research conducted by agricultural scientists demonstrated that thiophene-based herbicides significantly reduced weed biomass in controlled experiments, indicating potential for commercial herbicide formulations.
- Polymer Development : A recent study focused on synthesizing novel polymers from thiophene derivatives showed promising results in creating materials with enhanced thermal stability and mechanical strength.
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)-3-chlorosulfonyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClF3O4S2/c1-22-12(19)9-10(24(15,20)21)8(11(23-9)13(16,17)18)6-3-2-4-7(14)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLLLFBDVAUZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC(=CC=C2)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClF3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114605 | |
Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431555-18-8 | |
Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 4-(3-bromophenyl)-3-(chlorosulfonyl)-5-(trifluoromethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701114605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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